REACTION_CXSMILES
|
F[C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][N:3]=1.[CH2:9]([OH:12])[CH2:10][OH:11].[H-].[Na+].[C:15]([Si:19](Cl)([CH3:21])[CH3:20])([CH3:18])([CH3:17])[CH3:16].C(N(CC)CC)C>O.CN(C=O)C>[C:15]([Si:19]([CH3:21])([CH3:20])[O:11][CH2:10][CH2:9][O:12][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][N:3]=1)([CH3:18])([CH3:17])[CH3:16] |f:2.3|
|
Name
|
|
Quantity
|
607 mg
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC(=C1)I
|
Name
|
|
Quantity
|
760 μL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
453 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](C)(C)Cl
|
Name
|
|
Quantity
|
459 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then brought to 60° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled down
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted 2 times with 30 mL of diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 10 mL of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
10 mL of brine and dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the mixture under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 2 mL of anhydrous acetonitrile
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at r.t. for 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was taken up in 40 mL of a 1:1 mixture of diethyl ether and water
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue purified on a 40 g silica column
|
Type
|
WASH
|
Details
|
eluted with a gradient of 0-15% ethyl acetate in hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](OCCOC1=NC=CC(=C1)I)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 630 mg | |
YIELD: CALCULATEDPERCENTYIELD | 61.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |